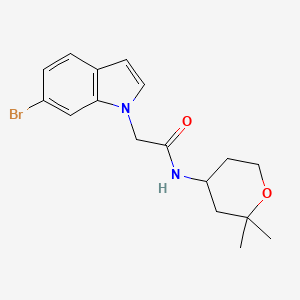
2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid to yield 6-bromoindole.
Acylation: The 6-bromoindole is then acylated with 2,2-dimethyltetrahydro-2H-pyran-4-yl acetic acid chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, using reagents like lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The presence of the bromine atom and the acetamide group may influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-1-yl)acetamide: Lacks the bromine atom and the tetrahydropyran group.
2-(6-chloro-1H-indol-1-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(6-bromo-1H-indol-1-yl)ethanamide: Similar structure but with an ethanamide group instead of the tetrahydropyran group.
Uniqueness
The unique combination of the bromine atom on the indole ring and the tetrahydropyran group in 2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H21BrN2O2 |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
2-(6-bromoindol-1-yl)-N-(2,2-dimethyloxan-4-yl)acetamide |
InChI |
InChI=1S/C17H21BrN2O2/c1-17(2)10-14(6-8-22-17)19-16(21)11-20-7-5-12-3-4-13(18)9-15(12)20/h3-5,7,9,14H,6,8,10-11H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
FKEVTYIODVXDHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one](/img/structure/B11005871.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide](/img/structure/B11005881.png)
![1-(3-methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11005887.png)
![3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11005890.png)
![2-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11005892.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-alanine](/img/structure/B11005897.png)
![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11005899.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B11005903.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B11005935.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11005944.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B11005948.png)
![methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11005956.png)
